Methyl 5-fluoropiperidine-2-carboxylate
Description
Methyl 5-fluoropiperidine-2-carboxylate is a fluorinated piperidine derivative featuring a methyl ester group at the 2-position and a fluorine substituent at the 5-position of the piperidine ring. This compound is of interest in pharmaceutical and agrochemical research due to the structural versatility of piperidine scaffolds and the electronegative fluorine atom, which can enhance bioavailability, metabolic stability, and binding affinity in drug candidates . Piperidine derivatives are widely used as building blocks for alkaloids, catalysts, and chiral auxiliaries. The methyl ester group facilitates further functionalization, such as hydrolysis to carboxylic acids or amidation.
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
methyl 5-fluoropiperidine-2-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h5-6,9H,2-4H2,1H3 |
InChI Key |
LPDWBMIPQSKOIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CN1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoropiperidine-2-carboxylate typically involves the fluorination of piperidine derivatives followed by esterification. One common method involves the reaction of 5-fluoropiperidine with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps may include distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoropiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkyl halides.
Major Products Formed
Oxidation: Formation of 5-fluoropiperidine-2-carboxylic acid or 5-fluoropiperidin-2-one.
Reduction: Formation of 5-fluoropiperidine-2-methanol or 5-hydroxypiperidine-2-carboxylate.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoropiperidine-2-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals, including intermediates for the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Methyl 5-fluoropiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active carboxylate form, which can then interact with target proteins or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Fluorine vs. Chlorine/CF₃ : Fluorine’s small size and high electronegativity may reduce metabolic degradation compared to bulkier groups like CF₃ .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers synthetic flexibility, whereas the carboxylic acid in pyrimidine derivatives (e.g., ) is prone to ionization, affecting solubility and formulation.
Physicochemical Properties
Hypothetical data inferred from analogous esters and fluorinated compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
